molecular formula C10H8F5N3O B2531056 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018051-29-0

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2531056
CAS No.: 1018051-29-0
M. Wt: 281.186
InChI Key: OSHFJDWLFSWQRM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a useful research compound. Its molecular formula is C10H8F5N3O and its molecular weight is 281.186. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, such as the compound , are extensively studied for their application as kinase inhibitors. These compounds are known for their ability to interact with kinases through multiple binding modes, making them particularly versatile in inhibiting a broad range of kinase targets. The scaffold's ability to bind to the hinge region of kinases, among other key interactions, has led to its inclusion in many patents and research studies aimed at developing new therapeutic agents for treating various diseases, including cancers. The heterocyclic nature of pyrazolo[3,4-b]pyridine allows for significant synthetic flexibility, contributing to the design of compounds with desirable physical properties, potency, and selectivity (Wenglowsky, 2013).

Antimicrobial and Anti-inflammatory Agents

Further extending its utility, trifluoromethylpyrazoles, closely related to the compound of interest, have garnered attention for their antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with variations in the activity profile of these compounds. This highlights the importance of structural modifications within the pyrazolo[3,4-b]pyridine scaffold for achieving targeted biological activities. Research in this area aims to explore novel agents that could offer better treatment options with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFJDWLFSWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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